molecular formula C21H22N4O3S B15088228 8-((2-Hydroxypropyl)thio)-1,3-dimethyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione CAS No. 476480-44-1

8-((2-Hydroxypropyl)thio)-1,3-dimethyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B15088228
CAS No.: 476480-44-1
M. Wt: 410.5 g/mol
InChI Key: OQIKABGMVHQLHV-UHFFFAOYSA-N
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Description

8-((2-Hydroxypropyl)thio)-1,3-dimethyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione is a synthetic organic compound that belongs to the class of purine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-((2-Hydroxypropyl)thio)-1,3-dimethyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, starting from commercially available precursors. The key steps may include:

    Alkylation: Introduction of the naphthalen-1-ylmethyl group to the purine core.

    Thioether Formation: Reaction of the purine derivative with 2-hydroxypropylthiol to form the thioether linkage.

    Methylation: Methylation of the purine nitrogen atoms to achieve the desired substitution pattern.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the carbonyl groups or the thioether linkage.

    Substitution: Nucleophilic substitution reactions may occur at the purine core or the naphthalen-1-ylmethyl group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thioether linkage could yield sulfoxides or sulfones, while nucleophilic substitution could introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, purine derivatives are often studied for their potential as enzyme inhibitors, receptor agonists or antagonists, and other bioactive agents.

Medicine

In medicine, compounds like this one may be investigated for their potential therapeutic effects, such as anti-inflammatory, antiviral, or anticancer activities.

Industry

Industrially, such compounds could be used in the development of new materials, catalysts, or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 8-((2-Hydroxypropyl)thio)-1,3-dimethyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione would depend on its specific biological target. Generally, purine derivatives can interact with enzymes, receptors, or nucleic acids, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A well-known purine derivative with stimulant effects.

    Theophylline: Another purine derivative used as a bronchodilator.

    Adenosine: A naturally occurring purine nucleoside with various physiological roles.

Uniqueness

What sets 8-((2-Hydroxypropyl)thio)-1,3-dimethyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione apart is its unique substitution pattern, which may confer distinct biological activities or chemical properties compared to other purine derivatives.

Properties

CAS No.

476480-44-1

Molecular Formula

C21H22N4O3S

Molecular Weight

410.5 g/mol

IUPAC Name

8-(2-hydroxypropylsulfanyl)-1,3-dimethyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione

InChI

InChI=1S/C21H22N4O3S/c1-13(26)12-29-20-22-18-17(19(27)24(3)21(28)23(18)2)25(20)11-15-9-6-8-14-7-4-5-10-16(14)15/h4-10,13,26H,11-12H2,1-3H3

InChI Key

OQIKABGMVHQLHV-UHFFFAOYSA-N

Canonical SMILES

CC(CSC1=NC2=C(N1CC3=CC=CC4=CC=CC=C43)C(=O)N(C(=O)N2C)C)O

Origin of Product

United States

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